N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE
Description
N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE is a chemical compound with the molecular formula C14H13ClN2O3S and a molecular weight of 324.788 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a sulfonyl group, and an acetamide group. It is used in various scientific research applications due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[3-[(4-chlorophenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-3-2-4-13(9-12)17-21(19,20)14-7-5-11(15)6-8-14/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZYVSXKXNZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967149 | |
| Record name | N-{3-[(4-Chlorobenzene-1-sulfonyl)amino]phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5270-90-6 | |
| Record name | N-{3-[(4-Chlorobenzene-1-sulfonyl)amino]phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminophenylacetamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- N-(4-((4-METHYLPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE
- N-(4-(N,N-DIETHYLSULFAMOYL)PHENYL)ACETAMIDE
- N-(4-(PIPERAZIN-1-YLSULFONYL)PHENYL)ACETAMIDE
Comparison: N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
